

In Vitro Synthesis of Eremofortin C: Application Notes and Protocols

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Compound of Interest

Compound Name: *Eremofortin C*

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This document provides detailed application notes and protocols for the cell-free enzymatic synthesis of **Eremofortin C**, a key intermediate in the biosynthesis of the mycotoxin PR toxin. The protocols are based on the heterologous expression and in vitro reconstitution of the recently identified biosynthetic enzymes from *Penicillium roqueforti*.

Introduction

Eremofortin C is an eremophilane-type sesquiterpenoid that serves as the immediate precursor to PR toxin, a mycotoxin produced by *Penicillium roqueforti*. The in vitro synthesis of **Eremofortin C** provides a controlled system to study the enzymatic cascade, produce standards for analytical purposes, and explore the potential for chemoenzymatic synthesis of novel eremophilane derivatives. Recent bioinformatics-guided reconstitution of the **Eremofortin C** biosynthetic machinery has elucidated the key enzymes and their functions, enabling a defined, cell-free synthesis approach.^{[1][2]}

The synthesis commences with the common sesquiterpene precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic reactions including cyclization, multi-step oxidations catalyzed by cytochrome P450 monooxygenases, and a final isomerization.

Biosynthetic Pathway of Eremofortin C

The in vitro synthesis of **Eremofortin C** from FPP is a multi-step enzymatic process. The pathway has been elucidated through the heterologous expression of genes from the *P. roqueforti* PR toxin biosynthetic gene cluster.[3][4] The key enzymatic steps are outlined below.

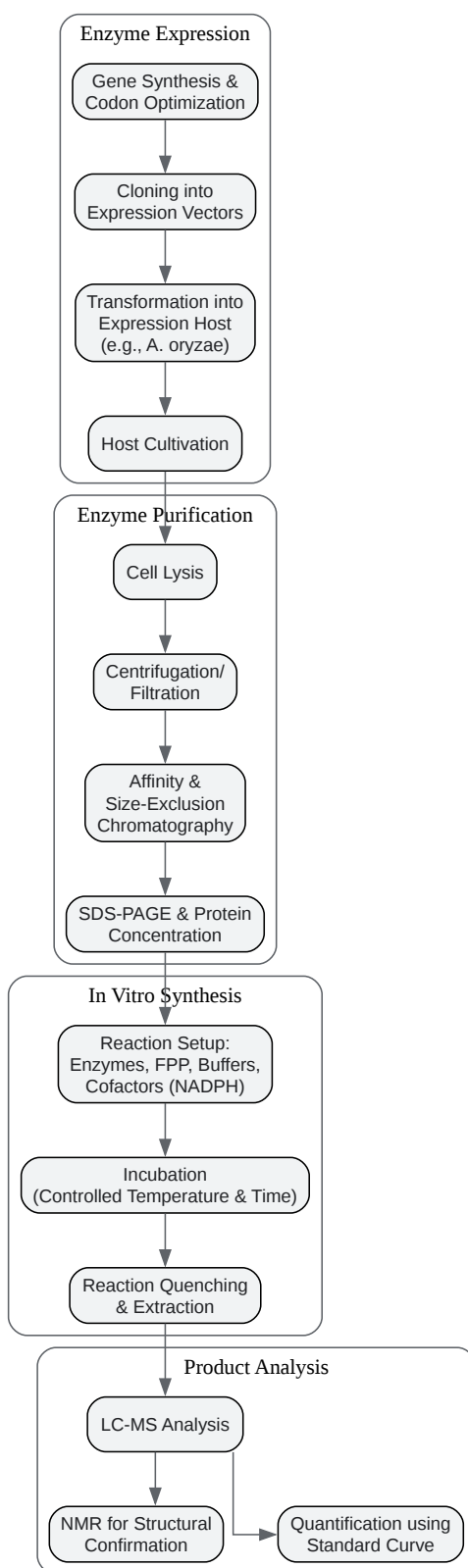


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Caption: Biosynthetic pathway of **Eremofortin C** from Farnesyl Pyrophosphate.

Experimental Workflow

The overall workflow for the in vitro synthesis of **Eremofortin C** involves the expression and purification of the requisite enzymes, followed by a multi-enzyme in vitro reaction and subsequent analysis of the product.



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Caption: Experimental workflow for the in vitro synthesis of **Eremofortin C**.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the enzymes involved in the in vitro synthesis of **Eremofortin C**.

Enzyme	EC Number	Source Organism	Optimal pH	Optimal Temp. (°C)	K _m (μM)	V _{max} (nmol/min/mg)	Yield (%)
Aristolochene Synthase	4.2.3.9	P. roqueforti	7.5	30	~5	~50	>90
P450 Monooxygenase 1	N/A	P. roqueforti	7.4	28	N/A	N/A	N/A
P450 Monooxygenase 2	N/A	P. roqueforti	7.4	28	N/A	N/A	N/A
P450 Monooxygenase 3	N/A	P. roqueforti	7.4	28	N/A	N/A	N/A
DUF3237 Isomerase	N/A	P. roqueforti	7.0	30	N/A	N/A	>80
Eremofortin C Dehydrogenase	1.1.1.x	P. roqueforti	5.6	30	20	4000	33.3

Note: N/A indicates data not available in the reviewed literature. The data for **Eremofortin C** Dehydrogenase, which converts **Eremofortin C** to PR toxin, is included for reference.[\[5\]](#)

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes a general procedure for the expression of the **Eremofortin C** biosynthetic enzymes in a fungal host such as *Aspergillus oryzae*.

Materials:

- Codon-optimized synthetic genes for aristolochene synthase, P450 monooxygenases, and DUF3237 isomerase from *P. roqueforti*.
- Expression vector (e.g., pTAEX3).
- *Aspergillus oryzae* host strain.
- Protoplasting solution (e.g., 0.6 M KCl, 10 mg/mL Yatalase).
- Transformation buffer (e.g., 0.6 M KCl, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5).
- PEG solution (e.g., 60% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5).
- Appropriate selection media.
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol, protease inhibitor cocktail).
- Ni-NTA affinity chromatography column.
- Size-exclusion chromatography column.
- SDS-PAGE reagents.
- Protein concentration assay kit (e.g., Bradford or BCA).

Protocol:

- Gene Cloning: Clone the codon-optimized genes into the expression vector under the control of a strong inducible promoter.

- Transformation of *A. oryzae*:
 - Prepare protoplasts from young mycelia of *A. oryzae*.
 - Transform the protoplasts with the expression plasmids using a PEG-mediated method.
 - Select positive transformants on appropriate selection media.
- Protein Expression:
 - Inoculate a suitable liquid medium with spores of a positive transformant.
 - Grow the culture at 28-30°C with shaking.
 - Induce protein expression according to the specific promoter system.
 - Harvest the mycelia by filtration.
- Protein Purification:
 - Resuspend the mycelia in lysis buffer and disrupt by sonication or bead beating.
 - Clarify the lysate by centrifugation.
 - Apply the supernatant to a Ni-NTA column (assuming a His-tag).
 - Wash the column with a low concentration of imidazole.
 - Elute the protein with a high concentration of imidazole.
 - Further purify the protein by size-exclusion chromatography.
 - Verify the purity and determine the concentration of the purified enzyme.

In Vitro Multi-Enzyme Synthesis of Eremofortin C

This protocol outlines the cell-free synthesis of **Eremofortin C** from FPP using the purified biosynthetic enzymes.

Materials:

- Purified aristolochene synthase.
- Purified P450 monooxygenases.
- Purified DUF3237 isomerase.
- Farnesyl pyrophosphate (FPP).
- NADPH.
- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
- Ethyl acetate.
- Anhydrous sodium sulfate.
- LC-MS grade solvents.

Protocol:

- Reaction Setup:
 - In a microcentrifuge tube, combine the reaction buffer, FPP (e.g., 50-100 μ M), and NADPH (e.g., 1-2 mM).
 - Add the purified enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but a starting point of 1-5 μ M for each enzyme can be used.
 - The total reaction volume can be scaled as needed (e.g., 100 μ L to 1 mL).
- Incubation:
 - Incubate the reaction mixture at 30°C for 4-12 hours with gentle agitation.
- Reaction Quenching and Extraction:

- Stop the reaction by adding an equal volume of ethyl acetate.
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the upper organic phase. Repeat the extraction twice.
- Pool the organic phases and dry over anhydrous sodium sulfate.
- Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
- Analysis:
 - Resuspend the dried extract in a suitable solvent (e.g., methanol).
 - Analyze the product by LC-MS and compare the retention time and mass spectrum to an authentic standard of **Eremofortin C**.
 - For structural confirmation, the product can be purified by preparative HPLC and analyzed by NMR.
 - Quantify the yield of **Eremofortin C** by constructing a standard curve with a known concentration of the pure compound.

Conclusion

The protocols outlined in this document provide a framework for the successful in vitro synthesis of **Eremofortin C**. By leveraging the power of heterologous expression and in vitro reconstitution, researchers can now produce this important sesquiterpenoid in a controlled environment, opening up new avenues for research in mycotoxin biosynthesis, enzyme mechanisms, and the generation of novel bioactive compounds. The successful implementation of these protocols will depend on the careful optimization of enzyme expression, purification, and in vitro reaction conditions.

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